molecular formula C7H5ClFNO B15340201 N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine

N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine

Cat. No.: B15340201
M. Wt: 173.57 g/mol
InChI Key: IAYMCXBREVAUIX-UHFFFAOYSA-N
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Description

N-[(3-Chloro-4-fluorophenyl)methylidene]hydroxylamine is an aromatic Schiff base derivative characterized by a hydroxylamine group (-NHOH) conjugated to a 3-chloro-4-fluorophenyl moiety via a methylidene bridge. Its molecular formula is C₈H₆ClFNO, with a molecular weight of 195.59 g/mol . This compound is structurally defined by the presence of electron-withdrawing substituents (chloro and fluoro) on the phenyl ring, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYMCXBREVAUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine involves its interaction with biological targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Notes

Synthetic Challenges : Steric hindrance from bulky substituents (e.g., trifluoromethyl) may reduce reaction efficiency, necessitating optimized conditions .

Spectroscopic Characterization : ESI-MS and NMR data for the target compound remain unreported in the literature, highlighting a gap for future studies .

Biological Activity

N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a 3-chloro-4-fluorophenyl moiety. The presence of both chlorine and fluorine atoms in the aromatic ring contributes to its unique chemical properties, which may enhance its biological activity compared to similar compounds. The compound's structure can be represented as follows:

C7H6ClFNO\text{C}_7\text{H}_6\text{ClFNO}

The biological activity of this compound primarily involves its interaction with various biological targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may trigger various cellular pathways, resulting in therapeutic effects.

Key Biological Targets

  • Enzymatic Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme implicated in melanin production, which is significant for potential applications in dermatology and cosmetics .
  • Kinase Inhibition : this compound may also interact with kinase pathways, which are crucial for cell signaling and proliferation .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the specific combination of chlorine and fluorine substituents significantly influences the compound's biological activity. A comparative analysis with structurally similar compounds reveals the following insights:

Compound NameStructureKey Features
N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamineContains bromine instead of chlorinePotentially different reactivity due to bromine's larger size
N-(3-methylphenyl)methylidene]hydroxylamineLacks halogen substituentsMay exhibit different biological activity due to absence of halogens
N-(2-chlorophenyl)methylidene]hydroxylamineChlorine at a different positionVariation in electronic properties affecting reactivity

The presence of halogens enhances the compound's reactivity and affinity towards biological targets, thereby increasing its potential therapeutic applications.

Case Studies and Research Findings

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